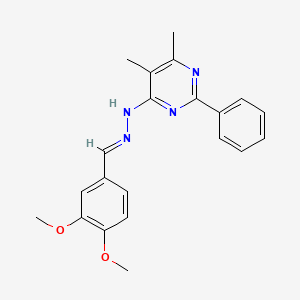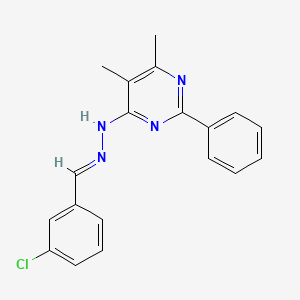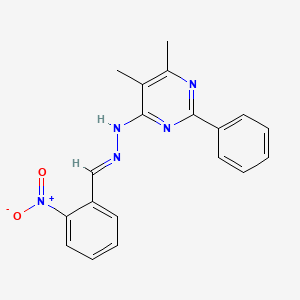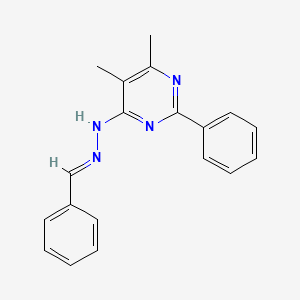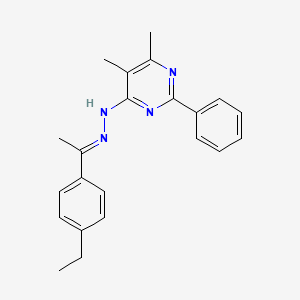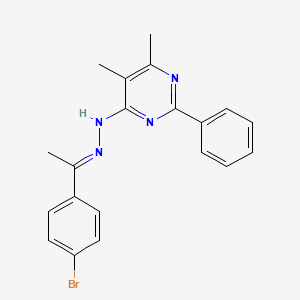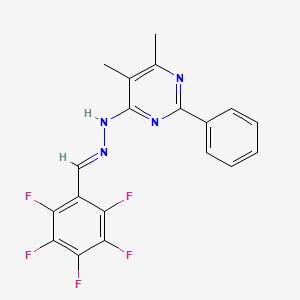
1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone, also known as H2L, is a ligand that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry and drug discovery. H2L is a bidentate ligand that can coordinate with metal ions to form metal complexes. The synthesis of H2L and its metal complexes has been extensively studied, and its mechanism of action and physiological effects have been investigated.
Mecanismo De Acción
The mechanism of action of 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes is not fully understood. However, it is believed that metal complexes of this compound induce cell death in cancer cells through various mechanisms, including DNA damage, apoptosis, and cell cycle arrest. Metal complexes of this compound have also been shown to inhibit bacterial growth by disrupting bacterial cell membranes.
Biochemical and Physiological Effects
This compound and its metal complexes have been shown to exhibit various biochemical and physiological effects. Metal complexes of this compound have been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. This compound has also been shown to inhibit bacterial growth by disrupting bacterial cell membranes. Additionally, this compound has been shown to exhibit fluorescence properties, making it a potential fluorescence sensor for metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes in lab experiments is their potential as anticancer and antibacterial agents. Additionally, this compound has been shown to exhibit fluorescence properties, making it a potential fluorescence sensor for metal ions. However, one of the limitations of using this compound and its metal complexes in lab experiments is their potential toxicity. Further studies are needed to investigate the toxicity of this compound and its metal complexes.
Direcciones Futuras
There are several future directions for the study of 1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes. One potential direction is the investigation of the mechanism of action of this compound and its metal complexes in cancer cells and bacteria. Additionally, further studies are needed to investigate the toxicity of this compound and its metal complexes. Furthermore, this compound and its metal complexes can be studied for their potential as fluorescence sensors for metal ions. Finally, the synthesis of new metal complexes of this compound can be explored for their potential applications in medicinal chemistry and drug discovery.
Conclusion
In conclusion, this compound is a ligand that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry and drug discovery. The synthesis of this compound and its metal complexes has been extensively studied, and its mechanism of action and physiological effects have been investigated. This compound and its metal complexes have shown promising anticancer and antibacterial activity, and this compound has also been shown to exhibit fluorescence properties, making it a potential fluorescence sensor for metal ions. Further studies are needed to investigate the toxicity of this compound and its metal complexes and to explore their potential applications in medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
1-(3-nitrophenyl)ethanone (5,6-dimethyl-2-phenyl-4-pyrimidinyl)hydrazone and its metal complexes have been studied for their potential applications in medicinal chemistry and drug discovery. Metal complexes of this compound have shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its potential as an antibacterial and antifungal agent. Additionally, this compound has been studied for its potential as a fluorescence sensor for metal ions.
Propiedades
IUPAC Name |
5,6-dimethyl-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-2-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-13-14(2)21-20(16-8-5-4-6-9-16)22-19(13)24-23-15(3)17-10-7-11-18(12-17)25(26)27/h4-12H,1-3H3,(H,21,22,24)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCUREKGOXBBTO-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






